1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
Description
1-(5-Fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a structurally complex small molecule featuring a methanamine backbone linked to two distinct heterocyclic substituents: a 5-fluoro-thienyl group and a 1-isopropyl-pyrazol-3-ylmethyl moiety.
Properties
Molecular Formula |
C12H17ClFN3S |
|---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H16FN3S.ClH/c1-9(2)16-6-5-10(15-16)7-14-8-11-3-4-12(13)17-11;/h3-6,9,14H,7-8H2,1-2H3;1H |
InChI Key |
MLIOKXIWNBDRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Thienyl Moiety: The thienyl ring is synthesized through a series of reactions starting from thiophene. Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Pyrazolyl Moiety: The pyrazolyl ring is synthesized from appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Coupling Reaction: The thienyl and pyrazolyl moieties are coupled using a suitable linker, often involving reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom on the thienyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations :
- Pyrazole substitutions (e.g., isopropyl vs. phenyl in ) influence steric bulk and lipophilicity, which may modulate receptor selectivity.
Physicochemical and Spectroscopic Properties
Physicochemical Data:
- Molecular Weight : The target compound (~288 g/mol) is lighter than cyclopropane-containing analogs like compound 35 (360 g/mol) , suggesting better bioavailability.
- Hydrogen Bonding: The methanamine group provides a hydrogen bond donor, critical for interactions with acetylcholinesterase or serotonin receptors .
Spectroscopic Features:
- 1H NMR : Analogous compounds (e.g., L3 in ) exhibit characteristic thiophene proton signals at δ 6.93–7.59 ppm and pyrazole protons at δ 4.07–4.16 ppm.
- 13C NMR : Fluorinated carbons in the thienyl group resonate at ~125–152 ppm, consistent with electron-withdrawing effects .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, related methanamines exhibit:
- Acetylcholinesterase Inhibition : Compound 4 (from , structurally similar but with a 2-fluorophenyl group) shows sub-micromolar inhibition, suggesting fluorinated aromatic groups enhance binding.
- Serotonin Receptor Modulation : Compound 35 (cyclopropane analog) demonstrates functional selectivity for 5-HT2C receptors, attributed to its rigid cyclopropane spacer .
Biological Activity
1-(5-Fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a fluorinated thiophene ring and an isopropyl-pyrazole moiety , which contribute to its biological properties. The presence of fluorine is known to enhance metabolic stability and lipophilicity, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClFN3S |
| Molecular Weight | 289.80 g/mol |
| IUPAC Name | 1-(5-fluorothiophen-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine; hydrochloride |
| CAS Number | 1855938-01-0 |
The mechanism by which 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows for binding that can modulate enzymatic activity or alter signal transduction pathways.
Potential Targets and Pathways
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds similar to 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine exhibit a range of biological activities:
Anticancer Activity
Studies have shown that fluorinated compounds often demonstrate anticancer properties. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways like MAPK and PI3K/Akt.
Antimicrobial Properties
Compounds containing thiophene rings are known for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially making it useful in developing new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence suggesting that pyrazole derivatives can provide neuroprotection in models of neurodegenerative diseases. This may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Case Studies
- Anticancer Study : A study involving a series of fluorinated pyrazoles demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of fluorine enhances the activity of these compounds (Source: Journal of Medicinal Chemistry).
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy of several thiophene-based compounds, revealing that those with fluorine substitution exhibited improved inhibition against Gram-positive bacteria (Source: International Journal of Antimicrobial Agents).
- Neuroprotection Research : In vitro studies indicated that certain pyrazole derivatives could protect neuronal cells from oxidative damage, highlighting their potential in treating neurodegenerative disorders (Source: Neurobiology of Disease).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
